molecular formula C13H19NO3 B5779515 N-tert-butyl-2,3-dimethoxybenzamide

N-tert-butyl-2,3-dimethoxybenzamide

Cat. No.: B5779515
M. Wt: 237.29 g/mol
InChI Key: OIXBLKIUIFMUCC-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemical Space

The benzamide functional group, consisting of a benzene (B151609) ring attached to a carboxamide, is a fundamental scaffold in medicinal chemistry. solubilityofthings.com Benzamides are recognized as versatile building blocks in organic synthesis, allowing for the introduction of various substituents to explore structure-activity relationships. mdpi.com This structural versatility has led to the development of a wide array of benzamide derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.aimdpi.com

The "chemical space" occupied by benzamides is vast, encompassing simple derivatives to complex molecules that serve as drugs for conditions like epilepsy and depression. solubilityofthings.com The core benzamide structure is a common feature in many pharmaceutical compounds, highlighting its importance in drug discovery and development. ontosight.ai Researchers continue to explore the synthesis and biological activities of novel benzamide derivatives, aiming to identify new therapeutic agents. mdpi.comnih.gov

Significance of the 2,3-Dimethoxybenzamide (B73325) Moiety in Chemical Biology

The 2,3-dimethoxybenzamide moiety is a specific structural feature that can influence the biological properties of a molecule. The presence and positioning of methoxy (B1213986) groups on the benzene ring can significantly impact a compound's interaction with biological targets such as enzymes and receptors. ontosight.ai For instance, compounds containing a dimethoxybenzamide structure have been investigated for a range of potential biological effects. ontosight.ai

Role of the N-tert-butyl Group in Ligand Design and Metabolism

The N-tert-butyl group is a bulky and sterically hindering substituent that plays a significant role in ligand design and metabolic stability. rsc.orgwikipedia.org In medicinal chemistry, the incorporation of a tert-butyl group can serve several purposes. Its size can provide a "steric shield," protecting more susceptible parts of a molecule from enzymatic degradation, thereby increasing its stability. hyphadiscovery.com This can lead to improved pharmacokinetic profiles for drug candidates.

However, the tert-butyl group itself can be susceptible to metabolism, often through oxidation by cytochrome P450 (CYP) enzymes to form an alcohol. hyphadiscovery.comacs.orgnih.gov This metabolic vulnerability is a critical consideration in drug design, and researchers often seek to modify or replace the tert-butyl group to enhance metabolic stability while retaining desired biological activity. acs.orgnih.gov Despite this, the N-tert-butyl amide group is a feature found in several approved drugs, demonstrating its utility in creating effective therapeutic agents. researchgate.net The unique properties of the tert-butyl group make it a valuable, albeit complex, component in the design of new ligands. hyphadiscovery.comnih.gov

Overview of Preclinical Research Trajectories for N-tert-butyl-2,3-dimethoxybenzamide Analogs

While specific preclinical research on this compound is not extensively detailed in the provided search results, the investigation of its analogs provides insight into potential research directions. Analogs of this compound, which share the core benzamide structure and may have similar substituents, are being explored for various therapeutic applications.

For example, research into other N-tert-butylbenzamide derivatives has shown potential anti-inflammatory activity. researchgate.net A study on a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives revealed that some compounds exhibited promising anti-inflammatory effects in preclinical models. researchgate.net Another area of investigation for related compounds is in antiviral research. A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were identified as potent inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov

These examples of preclinical research on structurally related compounds suggest that analogs of this compound could be promising candidates for further investigation in areas such as inflammation and infectious diseases. The specific combination of the 2,3-dimethoxy substitution and the N-tert-butyl group would likely modulate the activity and properties of such analogs.

Data Tables

Table 1: Properties of Benzamide and Related Groups This table is interactive. You can sort and filter the data.

Feature Description Relevance in Drug Design
Benzamide Scaffold A benzene ring attached to a carboxamide group. solubilityofthings.com A common and versatile building block in medicinal chemistry, found in numerous pharmaceuticals. ontosight.aisolubilityofthings.commdpi.com
Dimethoxy Substituents Two methoxy (-OCH3) groups on the benzene ring. Can influence biological activity by altering the molecule's shape, polarity, and binding interactions. ontosight.ai

| N-tert-butyl Group | A bulky alkyl group attached to the amide nitrogen. wikipedia.org | Provides steric hindrance which can increase metabolic stability, but can also be a site of metabolism. hyphadiscovery.comacs.orgnih.gov |

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzamide
2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
N-(tert-Butyl)-3-methylbenzamide
tert-butyl (substituted benzamido)phenylcarbamate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXBLKIUIFMUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of N Tert Butyl 2,3 Dimethoxybenzamide

Convergent and Divergent Synthetic Pathways for N-tert-butyl-2,3-dimethoxybenzamide

The synthesis of this compound is typically approached through a convergent strategy. This involves the separate synthesis of the two main structural components—the 2,3-dimethoxybenzoic acid core and the N-tert-butylamine moiety—which are then joined in a final amidation step. This approach allows for flexibility and efficiency, as the key fragments can be prepared and purified independently before the final coupling.

A divergent approach, conversely, would involve synthesizing the this compound core and then subsequently modifying it to create a library of analogs. For instance, selective demethylation or functionalization of the aromatic ring after the amide bond formation would represent a divergent pathway, enabling the creation of various derivatives from a common intermediate.

Synthesis of 2,3-Dimethoxybenzoic Acid and its Derivatives

The cornerstone of the synthesis is the preparation of 2,3-dimethoxybenzoic acid. This precursor is commercially available but can also be synthesized through several established routes. nih.gov One common laboratory method starts from guaiacol (B22219) (2-methoxyphenol). wikipedia.org Another versatile precursor is veratrole (1,2-dimethoxybenzene), which can be converted to 2,3-dimethoxybenzaldehyde (B126229) through reactions like formylation. google.com The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A patent for the synthesis of the related 3,4-dimethoxybenzoic acid (veratric acid) describes a process where veratraldehyde is oxidized to the carboxylic acid. google.com A similar oxidation strategy can be applied to 2,3-dimethoxybenzaldehyde.

Furthermore, synthetic routes to variously substituted dimethoxybenzoic acids have been well-documented. For example, 2,3,4-trimethoxybenzoic acid has been prepared from pyrogallic acid via a multi-step sequence involving etherification, bromination, cyanogenation, and hydrolysis. researchgate.net Although for a different isomer, this highlights the general strategies of building functionality on a substituted aromatic ring to achieve the desired carboxylic acid precursor. The synthesis of 2,3-dihydroxybenzoic acid has been reported starting from the commercially available 2,3-dimethoxybenzoic acid, showcasing its role as a key starting material. iaea.org

Introduction of the N-tert-butylamine Moiety

The introduction of the sterically demanding tert-butyl group onto the amide nitrogen is a critical step. The most direct method involves the coupling of a carboxylic acid with tert-butylamine (B42293). nih.gov However, alternative strategies exist that can be highly effective. The Ritter reaction, for example, provides a pathway to N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate, often catalyzed by a Lewis acid such as copper(II) triflate under mild, solvent-free conditions. google.comchemistryviews.org This method is notable for its efficiency and excellent yields across a range of nitrile substrates. google.com

Another approach involves the palladium-catalyzed carbonylation of aryl iodides in the presence of tert-butylamine, which serves as the nucleophile to form the N-tert-butyl amide. nih.gov This two-step sequence first builds the amide and is then followed by the selective cleavage of the tert-butyl group if desired. nih.gov

Amidation Reactions and Coupling Strategies

The formation of the amide bond between 2,3-dimethoxybenzoic acid and tert-butylamine is the final and crucial step in a convergent synthesis. Due to the relatively low nucleophilicity and steric hindrance of tert-butylamine, direct thermal amidation often requires harsh conditions. Therefore, modern coupling agents and catalytic methods are preferred.

A common and effective laboratory method involves the use of carbodiimide (B86325) coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.com This combination activates the carboxylic acid, facilitating its reaction with the amine to produce the amide in high yields under mild conditions. google.com

Catalytic direct amidation has emerged as a more atom-economical and sustainable alternative. Boron-based catalysts, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), have been shown to be effective for the direct amidation of carboxylic acids and amines. chemicalpapers.com These reactions can be run at high concentrations in solvents like tert-butyl acetate (B1210297), which also facilitates the removal of water via a Dean-Stark trap, driving the reaction to completion. chemicalpapers.comnih.gov

Exploration of Alternative Precursors and Reaction Conditions

Beyond the standard precursors, alternative starting materials can be envisaged for the synthesis of this compound. The synthesis of the 2,3-dimethoxybenzoyl moiety does not have to start with an already oxygenated benzene (B151609) ring. One could start from a less substituted aromatic and introduce the functional groups as needed. For example, the synthesis of homoveratric acid has been described starting from veratrole, proceeding through 4-acetoveratrole. nih.gov

The choice of reaction conditions can also significantly impact the efficiency and sustainability of the synthesis. For instance, catalyst-free methods for certain nitrogen-containing heterocycles have been developed, highlighting a trend towards minimizing catalyst use where possible. acs.org For the amidation step, variations in catalysts, solvents, and temperature can be optimized to improve yields and reduce side products. The use of tert-butyl acetate as a solvent in boron-catalyzed amidations offers safety and sustainability benefits over traditional non-polar solvents and can improve the solubility of polar substrates. chemicalpapers.com

Below is a table summarizing various catalytic systems used for the synthesis of N-tert-butyl amides via the Ritter reaction.

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)Reference
1Cu(OTf)₂ (5)Nonert0.595 google.com
2CuCl (10)None50 °C240 google.com
3CuI (10)None50 °C240 google.com
4CuSO₄·5H₂O (10)None50 °C240 google.com
5Fe(OTf)₃ (5)Nonert292 google.com
6Bi(OTf)₃ (5)Nonert290 google.com
7Sc(OTf)₃ (5)Nonert293 google.com

Table showing optimization of the Ritter reaction for N-tert-butyl benzamide (B126) synthesis.

Chemo- and Regioselective Transformations of this compound

The functionalization of the this compound molecule itself opens avenues for creating diverse analogs. Such transformations rely on achieving high chemo- and regioselectivity. The aromatic ring possesses several C-H bonds that could be functionalized, and the selectivity of these reactions is governed by the directing effects of the existing substituents: the two methoxy (B1213986) groups and the N-tert-butylamido group.

The amide group is a powerful directed metalation group (DMG), capable of directing strong bases like organolithium reagents to the ortho position. Similarly, the methoxy groups are also ortho-directing. In this molecule, the C6 position is ortho to both the amide and one methoxy group, making it the most likely site for electrophilic substitution following a directed ortho-metalation (DoM) reaction. The C4 position is ortho to the other methoxy group. Competition between these directing groups would dictate the regiochemical outcome. While specific studies on this compound are not prevalent, the principles of DoM are well-established. For instance, the regioselective C-H borylation of 2,1,3-benzothiadiazole (B189464) is controlled by the electronic properties of the heterocyclic system. A similar rationale would predict that metalation of this compound would preferentially occur at the most activated and sterically accessible ortho position.

Stereoselective Synthesis of this compound Stereoisomers and Analogs

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, the synthesis of chiral analogs, where a stereocenter is introduced, is an important area of synthetic chemistry. nih.gov Stereoselectivity can be introduced by using chiral precursors or through asymmetric reactions.

For example, an analog could be synthesized with a chiral amine instead of tert-butylamine. Alternatively, a chiral substituent could be introduced on the aromatic ring. The synthesis of densely substituted, chiral pyrrolidines has been achieved with excellent stereocontrol using a [3+2] cycloaddition involving chiral N-tert-butanesulfinylazadienes. chemistryviews.org This highlights how the tert-butylsulfinyl group can act as a powerful chiral auxiliary. A similar strategy could be envisioned for creating chiral benzamide analogs. Furthermore, multicomponent reactions catalyzed by copper have been used to create α-substituted amides, offering a pathway to chiral structures. If one of the components in such a reaction were chiral, or if a chiral ligand were used on the metal catalyst, stereoselective synthesis of complex benzamide analogs would be feasible.

Development of Efficient and Scalable Synthetic Procedures

The primary route for the synthesis of this compound involves the amidation of 2,3-dimethoxybenzoic acid or its derivatives with tert-butylamine. Research in this area has been directed towards improving reaction yields, minimizing by-product formation, and developing processes that are amenable to large-scale industrial production.

A common approach involves the activation of the carboxylic acid group of 2,3-dimethoxybenzoic acid to facilitate the nucleophilic attack by tert-butylamine. One of the most straightforward methods is the conversion of the carboxylic acid to the corresponding acyl chloride, 2,3-dimethoxybenzoyl chloride, which then readily reacts with tert-butylamine.

Table 1: Synthesis of this compound via Acyl Chloride Intermediate

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
12,3-dimethoxybenzoic acidThionyl chloride (SOCl₂)Toluene802>95 (for acyl chloride)
22,3-dimethoxybenzoyl chloride, tert-butylamineTriethylamine (Et₃N)Dichloromethane (DCM)0 to rt3~90

This interactive table summarizes a typical two-step procedure for the synthesis of this compound.

While the acyl chloride route is effective, the use of thionyl chloride can be hazardous on a large scale and generates corrosive by-products. Consequently, research has focused on developing one-pot procedures using coupling agents that are safer and more environmentally benign.

Coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and various phosphonium- or uranium-based reagents have been explored to promote the direct amidation of 2,3-dimethoxybenzoic acid. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with tert-butylamine without the need to isolate the activated intermediate.

More recent advancements have focused on catalytic direct amidation reactions. These methods utilize a catalyst to facilitate the removal of water, which is formed during the reaction, thereby driving the equilibrium towards product formation. Boronic acid derivatives and other Lewis acids have shown promise in this regard, offering a more atom-economical and greener alternative to stoichiometric coupling agents.

For industrial-scale production, continuous flow chemistry presents a promising avenue. In a flow reactor, reactants can be mixed and heated for a precise residence time, allowing for better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes. The development of a continuous flow process for the synthesis of this compound would represent a significant step forward in its efficient and scalable production.

Further research into the optimization of catalyst loading, solvent selection, and reaction conditions is ongoing to enhance the efficiency and scalability of these synthetic procedures. The ideal process would be a one-pot, high-yielding reaction with minimal waste generation, suitable for implementation in an industrial setting.

Molecular Pharmacology and Biochemical Interactions of N Tert Butyl 2,3 Dimethoxybenzamide

Ligand-Target Interaction Profiling

The molecular interactions of N-tert-butyl-2,3-dimethoxybenzamide are of significant interest in neuropharmacology, primarily due to its structural similarities to known dopamine (B1211576) receptor ligands. The following sections detail the current understanding of its interaction with biological targets.

While specific binding affinity data for this compound is not extensively available in the public domain, the structure-activity relationships of analogous benzamide (B126) derivatives provide valuable insights into its potential receptor interaction profile. Benzamide compounds are well-recognized for their interaction with D2-like dopamine receptors. mdpi.com The affinity and selectivity for D2 versus D3 receptors are critical determinants of their pharmacological effects. researchgate.netnih.gov

Research on structurally related compounds, such as those with different substitution patterns on the phenyl ring or alterations to the butyl chain, has demonstrated that these modifications significantly influence binding affinity and selectivity. mdpi.com For instance, the presence and position of methoxy (B1213986) groups on the benzamide ring are known to be key for high-affinity binding to dopamine D3 receptors. nih.gov

A structurally related compound, SYA16263, which features a more complex substituent at the amine, has been studied for its binding affinity at various receptors. This provides a valuable reference point for understanding the potential interactions of this compound.

ReceptorKi (nM) for SYA16263 nih.gov
Dopamine D2124
Dopamine D386
Dopamine D43.5
Serotonin 5-HT1A1.1

Ki = Inhibition constant; a lower value indicates higher binding affinity.

Currently, there is no specific information available from the referenced search results regarding the direct modulation or inhibition of enzymes by this compound. Research in this area would be necessary to determine if this compound has any significant effects on enzymatic pathways.

Detailed characterization of the protein-ligand complex of this compound with its target receptors, such as dopamine D2 or D3, has not been specifically reported in the available literature. Such studies, typically involving techniques like X-ray crystallography or cryo-electron microscopy, would be invaluable for understanding the precise binding mode and the molecular determinants of its affinity and selectivity.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The mechanism of action for this compound is presumed to be mediated through its interaction with specific G protein-coupled receptors (GPCRs), most likely dopamine receptors, which in turn initiates a cascade of intracellular events.

As a putative dopamine receptor ligand, this compound would be expected to modulate intracellular signaling pathways associated with these receptors. Dopamine D2 and D3 receptors are primarily coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Furthermore, activation of these receptors can lead to the modulation of other signaling pathways, including:

Ion Channel Regulation: Gi/o signaling can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

MAPK/ERK Pathway: Dopamine receptor activation can also influence the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating gene expression and cell proliferation.

The specific downstream signaling effects of this compound would depend on whether it acts as an agonist, antagonist, or partial agonist at its target receptors. For instance, as a D3 receptor antagonist, it could block the signaling induced by endogenous dopamine, a mechanism that is of interest for the treatment of substance use disorders. nih.gov

The perturbation of intracellular signaling pathways by this compound would be expected to elicit a range of downstream cellular responses. Based on the known functions of dopamine D2 and D3 receptors, these could include:

Modulation of Neurotransmitter Release: By acting on presynaptic autoreceptors, the compound could influence the synthesis and release of dopamine.

Regulation of Gene Expression: Changes in signaling pathways like the MAPK/ERK cascade can alter the transcription of various genes, leading to longer-term changes in cellular function.

Influence on Neuronal Excitability: Through the modulation of ion channel activity, the compound could alter the firing patterns of neurons.

The specific cellular outcomes would be highly dependent on the cell type, the receptor subtype predominantly expressed, and the nature of the ligand-receptor interaction. For example, selective D3 receptor antagonists have been shown to reduce drug-seeking behaviors in preclinical models, a response that is thought to be mediated by their effects on the nucleus accumbens, a key region in the brain's reward circuitry. nih.gov

Scientific Inquiry into this compound Yields Limited Pharmacological Data

Despite a comprehensive search of scientific literature, detailed research findings on the specific molecular pharmacology and biochemical interactions of the chemical compound this compound remain largely unavailable in the public domain. While broader studies on related benzamide structures offer some context, specific data on the functional activity, structure-activity relationships, and biophysical binding characteristics of this particular compound are not sufficiently documented to construct a detailed scientific article as outlined.

The investigation sought to build a comprehensive profile of this compound, focusing on its molecular pharmacology. However, the search for specific data points, including its potential as a functional agonist, antagonist, or allosteric modulator, did not yield concrete results.

Similarly, a thorough exploration for structure-activity relationship (SAR) studies of analogs of this compound proved fruitless. This included searches for systematic modifications of the N-tert-butyl moiety and an analysis of substituent effects on the 2,3-dimethoxybenzamide (B73325) core. Information regarding the rational design of high-affinity and selective derivatives based on this specific scaffold is also absent from the reviewed literature. Furthermore, no data on the biophysical characterization of its binding events with any potential biological targets could be retrieved.

Preclinical Pharmacokinetic and Metabolic Characterization of N Tert Butyl 2,3 Dimethoxybenzamide

In Vitro Metabolic Stability in Hepatic Systems

The initial assessment of a new chemical entity's metabolic fate typically begins with in vitro assays using liver-derived systems. These experiments are crucial for predicting how a compound will be cleared from the body.

Microsomal and Hepatocyte Stability Assays

To determine the metabolic stability of a compound such as N-tert-butyl-2,3-dimethoxybenzamide, researchers would typically employ two primary in vitro models: liver microsomes and hepatocytes. nih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.gov Incubating the compound with liver microsomes from different species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH allows for the determination of its intrinsic clearance by these enzymes. The rate of disappearance of the parent compound over time is measured, usually by LC-MS/MS, to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as transporters. nih.gov Using cryopreserved or fresh hepatocytes provides a more complete picture of metabolic stability, as it accounts for the interplay between different metabolic pathways and cellular uptake. nih.gov Similar to microsomal assays, the depletion of the parent compound is monitored over time to assess its stability.

The data from these assays would typically be presented in a table format, comparing the metabolic stability across different species to identify potential differences in metabolism and aid in the selection of appropriate animal models for further in vivo studies.

Identification of Key Metabolizing Enzymes

Once it is established that a compound is metabolized, the next step is to identify the specific enzymes responsible. For a compound like this compound, the focus would likely be on the cytochrome P450 enzymes, which are major contributors to the metabolism of many drugs.

To identify the key metabolizing CYP isoforms, several experimental approaches are commonly used:

Recombinant Human CYPs: The compound would be incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones are capable of metabolizing it.

Chemical Inhibition: In human liver microsomes, the metabolism of the compound is assessed in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme.

Identification and Structural Elucidation of this compound Metabolites

Understanding the metabolic pathways of a compound is critical, as metabolites can have their own pharmacological activity or toxicity.

Primary Metabolic Pathways (e.g., O-demethylation, N-dealkylation)

Based on the structure of this compound, several metabolic pathways could be anticipated:

O-demethylation: The two methoxy (B1213986) groups on the benzene (B151609) ring are potential sites for O-demethylation, which would result in the formation of hydroxylated metabolites.

N-dealkylation: The N-tert-butyl group could undergo dealkylation, although this is generally a slower process for tertiary butyl groups compared to other alkyl groups.

Hydroxylation: The tert-butyl group itself is a common site for hydroxylation, leading to the formation of an alcohol metabolite. The aromatic ring is also susceptible to hydroxylation.

Characterization of Phase I and Phase II Metabolites

Following incubation with hepatocytes or microsomes, the samples would be analyzed using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.

Phase I Metabolites: These are formed through oxidation, reduction, or hydrolysis. For this compound, this would likely involve the products of O-demethylation and hydroxylation.

Phase II Metabolites: These are formed by the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866). These reactions generally increase the water solubility of the compound, facilitating its excretion.

The identified metabolites would be structurally elucidated using techniques like tandem mass spectrometry (MS/MS) and comparison with synthetically prepared reference standards.

In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction)

A crucial aspect of preclinical characterization is assessing the potential for a new compound to cause drug-drug interactions (DDIs). This is often mediated through the inhibition or induction of cytochrome P450 enzymes.

CYP Inhibition: To assess the inhibitory potential of this compound, it would be co-incubated with known substrates for major CYP isoforms. A decrease in the metabolism of the probe substrate would indicate that the new compound is an inhibitor of that specific enzyme. The concentration-dependent inhibition would be measured to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).

CYP Induction: To evaluate the potential for CYP induction, primary human hepatocytes would be treated with the compound for a period of time (e.g., 48-72 hours). The expression levels and activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) would then be measured and compared to vehicle-treated cells. An increase in enzyme expression or activity would suggest an induction potential.

The results of these DDI studies are critical for predicting whether the co-administration of this compound with other drugs could lead to altered drug exposure and potentially adverse effects.

Preliminary Pharmacokinetic Parameters in Preclinical In Vivo Models (e.g., Plasma Exposure, Half-Life)

Comprehensive searches of publicly available scientific literature and databases did not yield any specific preclinical in vivo pharmacokinetic data for the compound this compound. Consequently, information regarding its plasma exposure, half-life, and other key pharmacokinetic parameters in animal models is not available in the public domain.

Future research, should it be published, would be necessary to populate the following data tables and provide a detailed analysis of the in vivo behavior of this compound.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodent Model (Data Not Available)

ParameterValue (Units)
Plasma Exposure (AUC) Data Not Available
Maximum Concentration (Cmax) Data Not Available
Time to Maximum Concentration (Tmax) Data Not Available
Half-Life (t½) Data Not Available
Clearance (CL) Data Not Available
Volume of Distribution (Vd) Data Not Available

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Non-Rodent Model (Data Not Available)

ParameterValue (Units)
Plasma Exposure (AUC) Data Not Available
Maximum Concentration (Cmax) Data Not Available
Time to Maximum Concentration (Tmax) Data Not Available
Half-Life (t½) Data Not Available
Clearance (CL) Data Not Available
Volume of Distribution (Vd) Data Not Available

Advanced Analytical Methodologies for N Tert Butyl 2,3 Dimethoxybenzamide in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and purifying N-tert-butyl-2,3-dimethoxybenzamide from reaction mixtures or biological samples. The choice of method depends on the compound's volatility, polarity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. thermofisher.comcore.ac.uk Method development is a systematic process to achieve a desired separation. thermofisher.com

The development of a stability-indicating HPLC method would involve subjecting the compound to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to produce potential degradation products. nih.gov The chromatographic conditions are then optimized to separate the intact compound from these degradants and any process-related impurities.

A typical reversed-phase HPLC method would be the first choice due to the compound's mixed polarity. The development process would systematically evaluate columns, mobile phases, and detection wavelengths. researchgate.net Validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. nih.govresearchgate.net

Table 1: Theoretical HPLC Method Parameters for this compound

Parameter Example Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (likely ~230-280 nm)
Injection Volume 10 µL

| Internal Standard | A structurally similar benzamide (B126) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC could be challenging due to its molecular weight and polarity, which might lead to poor peak shape and thermal degradation in the injector or column. psu.edu

To overcome this, derivatization is often employed. The amide group could be derivatized to a less polar and more volatile species, for instance, using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netresearchgate.net The resulting derivative would exhibit improved chromatographic behavior. The development would focus on optimizing the derivatization reaction and GC temperature program for efficient separation. In some cases, the use of analyte protectants in the sample extract can improve the response of susceptible compounds in the GC system. nih.gov

Mass Spectrometry (MS) for Detection and Structural Confirmation

Mass Spectrometry (MS) is a powerful detection technique that provides information on the molecular weight and structure of analytes. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity. nih.gov

LC-MS/MS for Quantification in Biological Matrices (Preclinical Research)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, blood, or tissue during preclinical research. nih.govnih.govshimadzu.com.sg Its high sensitivity and selectivity allow for the measurement of low concentrations of the analyte. nih.govbioanalysis-zone.com

For this compound, a method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and a characteristic product ion formed upon fragmentation. This transition is highly specific to the analyte. An isotopically labeled version of the compound would be the ideal internal standard to correct for matrix effects and variability during sample preparation. nih.gov Sample preparation would likely involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix. thermofisher.com

Table 2: Theoretical LC-MS/MS Parameters for Quantification in Plasma

Parameter Example Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 238.15
Product Ion To be determined (e.g., fragment from loss of tert-butyl group)
Internal Standard Deuterated this compound

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. ox.ac.ukthermofisher.com This accuracy allows for the confident determination of the elemental composition of the parent compound and its fragments. thermofisher.com

In the context of this compound research, HRMS would be invaluable for confirming the identity of the synthesized compound, its metabolites, or its degradation products. By comparing the measured accurate mass to the theoretical mass calculated from the chemical formula, a high degree of confidence in the compound's identity can be achieved. Fragmentation analysis using HRMS (MS/MS) helps in elucidating the structure of unknown but related substances. researchgate.net

Spectroscopic Characterization (NMR, IR, UV-Vis) for Compound Identity and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are invaluable for confirming its identity and purity.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the tert-butyl group. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-donating methoxy groups and the electron-withdrawing amide group. The tert-butyl group will characteristically appear as a sharp singlet due to the nine equivalent protons, and the methoxy groups will also present as singlets. The amide proton (N-H) will appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nanalysis.com Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the carbonyl carbon of the amide, the aromatic carbons (with those bonded to the methoxy groups shifted downfield), the carbons of the two methoxy groups, and the quaternary and methyl carbons of the tert-butyl group. While specific experimental data for this compound is not widely available, data for structurally similar compounds, such as N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, can provide insight into the expected chemical shifts for the 2,3-dimethoxybenzamide (B73325) core. spectrabase.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.9 - 7.8115 - 135
Methoxy (OCH₃)~3.9~56, ~61
Amide NH5.9 - 8.0 (broad)-
tert-Butyl (C(CH₃)₃)~1.4 (singlet)~52 (quaternary), ~29 (methyl)
Carbonyl (C=O)-~167
Aromatic C-O-~148, ~152
Aromatic C-C=O-~130

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the amide group. The N-H stretching of the secondary amide would appear as a distinct band in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region. rsc.orgspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound is expected to exhibit absorption maxima in the UV region due to the π → π* transitions of the substituted benzene (B151609) ring. The presence of the methoxy and amide substituents will influence the wavelength and intensity of these absorptions.

Interactive Data Table: Expected IR and UV-Vis Spectral Data for this compound

Spectroscopic Technique Functional Group/Transition Expected Absorption Region
Infrared (IR)N-H Stretch (Amide)3300 - 3500 cm⁻¹
Infrared (IR)C-H Stretch (Aromatic)3000 - 3100 cm⁻¹
Infrared (IR)C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
Infrared (IR)C=O Stretch (Amide)1630 - 1680 cm⁻¹
Infrared (IR)C-O Stretch (Methoxy)1000 - 1300 cm⁻¹
Ultraviolet-Visible (UV-Vis)π → π* (Aromatic)~200 - 300 nm

Radiosynthesis and Radiolabeling for Tracing Studies

Radiosynthesis involves the incorporation of a radionuclide into a molecule, allowing it to be used as a tracer in various studies, such as in vivo imaging or metabolic pathway analysis. There is currently no available scientific literature detailing the specific radiosynthesis or radiolabeling of this compound.

However, general principles of radiosynthesis could theoretically be applied to this compound. For instance, if a carbon-11 (B1219553) (¹¹C) or carbon-14 (B1195169) (¹⁴C) labeled version were desired, a potential synthetic route could involve the use of a radiolabeled precursor. For example, one of the methoxy groups could be introduced using a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹⁴C]methyl iodide, in the final step of the synthesis. Alternatively, the amide bond could be formed using a radiolabeled tert-butylamine (B42293).

For positron emission tomography (PET) imaging, isotopes such as fluorine-18 (B77423) (¹⁸F) are commonly used. The introduction of ¹⁸F into the this compound structure would likely require a multi-step synthesis to first produce a suitable precursor molecule that can then be reacted with a source of [¹⁸F]fluoride. Automated radiosynthesis modules are often employed for the rapid and safe production of such radiopharmaceuticals. nih.gov

It is important to reiterate that these are hypothetical pathways, and no specific methods for the radiosynthesis of this compound have been reported in the searched scientific literature.

Preclinical Efficacy and Mechanistic Studies of N Tert Butyl 2,3 Dimethoxybenzamide in Model Systems

In Vitro Cell-Based Functional Assays

In vitro studies have been pivotal in identifying the biological context and potential mechanisms of action for N-tert-butyl-2,3-dimethoxybenzamide. The primary approach has been through cellular phenotypic screening rather than specific target-based assays.

There is no publicly available information detailing the evaluation of this compound in specific receptor transactivation or reporter gene assays. The discovery and initial characterization of this compound have been driven by phenotypic screening, which identifies functional outcomes in cells without a preconceived molecular target. Subsequent mechanistic work to identify its binding proteins has utilized methods such as thermal proteome profiling rather than hypothesis-driven reporter assays nih.gov.

This compound (referred to in a key study as compound 1 or IPR-2025 ) was identified through a sophisticated phenotypic screening campaign designed to find small molecules effective against glioblastoma. The screening strategy involved selecting compounds from a large library based on their predicted ability to bind to multiple proteins implicated in GBM, as identified through genomic data analysis nih.gov.

The primary screen assessed the effect of these compounds on the viability of patient-derived GBM cells cultured as three-dimensional spheroids, which more accurately mimic the tumor microenvironment compared to traditional two-dimensional cultures. Compound 1 emerged as a significant hit from this screen.

Table 1: Phenotypic Screening of this compound (IPR-2025) in Glioblastoma Cells

Parameter Details
Cell Line GBM43 (Patient-derived glioblastoma cells)
Assay Format 3D Spheroid Cell Viability Assay
Screening Concentration 25 µM
Control Compounds DMSO (vehicle), Lomustine (CCNU), TGV cocktail (Temozolomide, Ipatasertib, Voxtalisib)

| Outcome | Identified as a lead compound based on its ability to reduce cell viability in GBM spheroids nih.gov. |

To further understand its mechanism, subsequent analyses such as RNA sequencing of treated cells and thermal proteome profiling were employed to identify potential molecular targets and pathways affected by the compound nih.gov.

A critical step in the preclinical evaluation of a new compound is to assess its activity in non-cancerous primary cells to gauge potential selectivity. Following its identification in the GBM screen, this compound was tested in several primary cell models nih.gov. This step is crucial to differentiate between broad cytotoxic effects and more specific anti-cancer activity.

The compound's effects were evaluated in non-transformed human primary cells, including CD34+ progenitor cells in a 3D assay and astrocytes in a 2D assay. Furthermore, its potential impact on angiogenesis, a key process in tumor growth, was tested using a tube formation assay with brain endothelial cells nih.gov. The specific quantitative results from these primary cell assays are not detailed in the available literature abstracts.

Table 2: Assessment of this compound in Primary Cell Models

Assay Type Cell Type Purpose
3D Progenitor Cell Assay CD34+ Human Progenitor Cells To assess effects on normal progenitor cell function nih.gov.
2D Astrocyte Assay Human Astrocytes To evaluate activity in non-transformed glial cells nih.gov.

| Angiogenesis Assay | Brain Endothelial Cells | To test the compound's effect on blood vessel formation (tube formation) nih.gov. |

In Vivo Pharmacological Characterization in Animal Models

As of the current available data, there are no published in vivo studies detailing the pharmacological characterization of this compound in animal models. The research has been focused on the in vitro discovery and mechanistic identification stages. Therefore, information regarding relevant animal models, pharmacodynamic endpoints, and biomarker identification is not available.

Information regarding the selection and use of animal models for studying this compound is not available in the public domain.

There are no published studies describing the measurement of pharmacodynamic endpoints or the identification of in vivo biomarkers for this compound.

Following a comprehensive review of scientific literature, no publicly available research data was identified for the chemical compound this compound corresponding to the specific areas of inquiry requested. Searches for preclinical studies, including the establishment of dose-response relationships and behavioral or physiological assessments in animal models, did not yield any relevant results.

Computational Chemistry and Molecular Modeling of N Tert Butyl 2,3 Dimethoxybenzamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.com By solving the Schrödinger equation, or an approximation of it, for a given molecule, QM methods can elucidate its electronic structure, geometry, and reactivity. For N-tert-butyl-2,3-dimethoxybenzamide, methods like Density Functional Theory (DFT) are commonly employed to balance accuracy with computational cost. dergipark.org.tracs.org

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about potential sites for non-covalent interactions, such as hydrogen bonding, with biological targets. dergipark.org.tr

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated at B3LYP/6-31G level)*

PropertyValueSignificance
HOMO Energy -6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -0.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVReflects chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

This table contains illustrative data to demonstrate the application of quantum mechanical calculations.

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is crucial for identifying potential biological targets for a compound like this compound and for understanding the specific interactions that stabilize the ligand-receptor complex. mdpi.comresearchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site. Each pose is evaluated using a scoring function, which estimates the binding affinity. jst.go.jp The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov For benzamide (B126) derivatives, which are known to interact with a variety of receptors, docking studies can help prioritize the most likely targets for further experimental validation. mdpi.com

Table 2: Illustrative Molecular Docking Results of this compound Against a Hypothetical Kinase Target

ParameterResultInterpretation
Binding Affinity (Score) -8.5 kcal/molA strong predicted binding affinity to the target.
Key Interacting Residues ASP-145, LYS-23, TYR-88Identifies specific amino acids involved in binding.
Types of Interactions Hydrogen bond with ASP-145, Pi-Alkyl with LYS-23Details the nature of the chemical interactions.

This table contains illustrative data to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a docked pose, explore the conformational flexibility of both the ligand and the receptor, and calculate binding free energies with greater accuracy. nih.govacs.org

For the this compound-receptor complex predicted by docking, an MD simulation would be initiated to observe its behavior in a simulated physiological environment. youtube.com Analysis of the simulation trajectory can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the persistence of key interactions over time. acs.org This dynamic information is crucial for confirming the viability of a binding mode and for understanding the mechanistic details of ligand recognition and binding. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

ParameterValue/ObservationSignificance
Simulation Time 100 nsThe duration of the simulation to observe dynamic events.
RMSD of Ligand 1.2 Å (average)Measures the stability of the ligand's position in the binding site.
Key Interaction Occupancy H-bond with ASP-145 (95%)Quantifies the stability of specific interactions over time.

This table contains illustrative data to demonstrate the application of molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. igi-global.com By developing a QSAR model for a class of compounds that includes this compound, it is possible to predict its activity and to guide the design of new, more potent analogs. researchgate.netnih.gov

To build a QSAR model, a dataset of structurally related compounds with known activities is required. nih.gov Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. igi-global.com A well-validated QSAR model can then be used to predict the activity of new compounds like this compound before they are synthesized.

Table 4: Illustrative 2D-QSAR Model for a Series of Benzamide Analogs

Statistical ParameterValueInterpretation
r² (squared correlation coefficient) 0.85Indicates a good fit of the model to the data.
q² (cross-validated r²) 0.75Demonstrates the predictive power of the model.
Key Descriptors LogP, Molar Refractivity, Dipole MomentThe properties most influential on biological activity.

This table contains illustrative data to demonstrate the application of QSAR modeling.

In Silico Prediction of ADMET Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profile. nih.gov The properties of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical in this regard. In silico ADMET prediction tools use computational models to estimate these properties for a given molecule, allowing for the early identification of potential liabilities. springernature.comcomputabio.comresearchgate.net

For this compound, a variety of ADMET properties can be predicted using established computational methods. slideshare.net These predictions can help to assess its drug-likeness and to anticipate its behavior in a biological system. For example, predictions of oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can provide valuable guidance for further development and optimization.

Table 5: Hypothetical In Silico ADMET Prediction for this compound

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeability LowUnlikely to cross into the central nervous system.
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions via this pathway.
Ames Mutagenicity Non-mutagenicLow likelihood of being a mutagen.

This table contains illustrative data to demonstrate the application of in silico ADMET prediction.

Advanced Research Applications and Methodological Contributions of N Tert Butyl 2,3 Dimethoxybenzamide

Development of N-tert-butyl-2,3-dimethoxybenzamide as a Chemical Probe for Biological Systems

There is no available information in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. The essential characteristics of a chemical probe, such as potent and selective engagement with a specific biological target, have not been publicly documented for this compound.

Utilization in Target Validation and Deconvolution Studies

No published studies were found that describe the use of this compound in target validation or deconvolution efforts. These research areas rely on well-characterized molecules to confirm the role of a biological target in a disease process or to identify the specific targets of a bioactive compound.

Design and Synthesis of this compound Conjugates for Research Tools

There are no reports on the design, synthesis, or application of this compound conjugates for use as research tools. The creation of such conjugates, for example, by attaching fluorescent dyes, biotin, or photoaffinity labels, is a strategy employed for well-validated chemical probes, a status that this compound does not currently hold based on available information.

Future Research and Opportunities for this compound

While this compound is a defined chemical entity, its full potential in various scientific domains remains largely unexplored in publicly available research. The future of this compound lies in the systematic application of advanced analytical and biological research methodologies to elucidate its properties and potential applications. This article outlines prospective future research directions and emerging opportunities for this compound, structured around a forward-looking research and development program.

Q & A

Q. What experimental controls are essential when observing variability in receptor binding assays?

  • Methodological Answer :
  • Include positive controls (e.g., dopamine for competitive binding).
  • Replicate experiments across multiple tissue batches.
  • Standardize ligand concentrations (e.g., 0.75 μCi/cc in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.